4-{[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]oxy}aniline
Description
Properties
IUPAC Name |
4-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2O/c13-10-5-7(12(14,15)16)6-11(18-10)19-9-3-1-8(17)2-4-9/h1-6H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFYTVHRUSHVSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=NC(=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90833324 | |
| Record name | 4-{[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]oxy}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90833324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86575-23-7 | |
| Record name | 4-{[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]oxy}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90833324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]oxy}aniline typically involves the reaction of 6-chloro-4-(trifluoromethyl)pyridin-2-ol with aniline under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-{[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]oxy}aniline can undergo various chemical reactions including:
Oxidation: The aniline moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the aniline.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Nitro derivatives of the aniline moiety.
Reduction: Aniline derivatives from nitro compounds.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]oxy}aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-{[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]oxy}aniline involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. This compound may inhibit or activate pathways involved in cell signaling, metabolism, or other biological processes.
Comparison with Similar Compounds
3-Chloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline
- Structural Differences : The pyridine ring here has chlorine at position 3 and trifluoromethyl at position 5, unlike the target compound’s 6-chloro and 4-trifluoromethyl substitution.
- Impact: Altered substituent positions may affect steric interactions and binding affinity in target proteins. This compound is noted in safety data sheets for handling precautions due to its aniline and halogenated moieties .
4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)aniline
- Structural Differences : Lacks the 6-chloro substituent on the pyridine ring.
- Impact : The absence of chlorine reduces molecular weight (estimated Δ ~35 Da) and may decrease electrophilicity, influencing reactivity in cross-coupling reactions .
Pyrimidine-Based Analogs
4-((5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline hydrochloride
- Structural Differences : Pyrimidine replaces pyridine, with chlorine at position 5 and trifluoromethyl at position 5.
- Analytical Data : LCMS m/z 299 [M+H]⁺; HPLC retention time: 0.82 minutes.
2-(5,6-Dichloropyrimidin-4-yl)-4-(trifluoromethyl)aniline
- Structural Differences : Dichloro substitution on pyrimidine and trifluoromethyl on the aniline ring.
- Analytical Data : LCMS m/z 299 [M+H]⁺.
- Impact : Increased halogenation may improve photostability but raise toxicity concerns .
Pyrrolo-Pyridine and Fused Heterocycles
4-((6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3,5-difluoroaniline
- Structural Differences : Incorporates a pyrrolo-pyridine fused ring system with additional fluorine atoms on the aniline.
- Molecular Formula : C₁₄H₇ClF₅N₃O.
Structural and Functional Analysis
Substituent Effects
Biological Activity
4-{[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]oxy}aniline, with the CAS number 86575-23-7, is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry. The unique structure, featuring both an aniline and a pyridine moiety, suggests potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 288.65 g/mol. Its structural characteristics include a chloro group and a trifluoromethyl group that enhance its biological activity by influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H8ClF3N2O |
| Molecular Weight | 288.65 g/mol |
| CAS Number | 86575-23-7 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The electron-withdrawing nature of the chloro and trifluoromethyl groups enhances binding affinity to enzymes and receptors, potentially modulating their activity. This compound may exhibit inhibitory or activating effects on various pathways involved in cellular signaling and metabolism.
Biological Activity Studies
Recent research has explored the biological activities of this compound across several domains:
Antimalarial Activity
A study evaluated a series of compounds, including derivatives of this compound, for their antiplasmodial effects against Plasmodium falciparum. Among the tested compounds, some exhibited promising antimalarial activity with IC50 values ranging from 4 to 20 nM, indicating strong potential for further development as antimalarial agents .
Enzyme Inhibition
In vitro studies have shown that compounds with similar structural features can inhibit key enzymes involved in various diseases. For instance, docking studies revealed that the trifluoromethyl group contributes to strong interactions with enzyme active sites, enhancing inhibitory effects against targets such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Cytotoxicity
The cytotoxic effects of this compound were assessed against several cancer cell lines. Preliminary findings indicated moderate cytotoxicity against breast cancer MCF-7 cells and human embryonic kidney HEK293 cells, suggesting potential applications in cancer therapy .
Case Studies
- Antimalarial Screening : A case study focusing on the synthesis and evaluation of various derivatives highlighted that modifications to the aniline structure significantly impacted antimalarial potency. Compounds closely related to this compound were among the most active candidates .
- Enzyme Interaction Analysis : Another study utilized molecular docking techniques to investigate how structural variations affected binding affinities to COX and LOX enzymes. The presence of electron-withdrawing groups like trifluoromethyl was crucial for enhancing biological activity .
Q & A
Basic Synthesis and Purification
Q: What are the critical steps in synthesizing 4-{[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]oxy}aniline, and what purification methods ensure high yield and purity? A: The synthesis typically involves nucleophilic aromatic substitution (NAS) between 6-chloro-4-(trifluoromethyl)pyridin-2-ol and 4-aminophenol derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Key challenges include avoiding hydrolysis of the trifluoromethyl group and ensuring regioselectivity. Purification often employs C18 reverse-phase column chromatography with acetonitrile/water gradients to isolate the product from byproducts like unreacted starting materials or dehalogenated intermediates . For small-scale reactions, recrystallization using ethanol/water mixtures may suffice, but yields are lower (~50–60%) compared to chromatographic methods (~70–80%) .
Advanced Reaction Optimization
Q: How can competing side reactions (e.g., dehalogenation or trifluoromethyl group degradation) be minimized during synthesis? A: Side reactions are mitigated by:
- Temperature control : Maintaining reaction temperatures below 100°C to prevent thermal decomposition of the trifluoromethyl group .
- Inert atmosphere : Using nitrogen/argon to avoid oxidation of the aniline moiety .
- Catalyst selection : Employing Pd catalysts (e.g., Pd(OAc)₂) for coupling reactions, which reduce dehalogenation risks compared to Cu-based systems .
- Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates without promoting hydrolysis .
Basic Characterization Techniques
Q: Which spectroscopic and chromatographic methods are optimal for confirming the compound’s structure and purity? A:
- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.8–7.5 ppm for the aniline ring) and pyridinyl protons (δ 8.2–8.6 ppm). The trifluoromethyl group appears as a singlet in ¹⁹F NMR (δ -60 to -65 ppm) .
- HPLC-MS : Quantifies purity (>95%) and detects trace impurities (e.g., chlorinated byproducts) using C18 columns with UV detection at 254 nm .
- Melting point : Reported values (e.g., 178°C for analogs) validate crystallinity and batch consistency .
Advanced Mechanistic Studies
Q: What computational tools predict the electronic effects of the trifluoromethyl group on NAS reactivity? A: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of the trifluoromethyl group, which activates the pyridine ring toward nucleophilic attack. Fukui indices identify reactive sites, while Natural Bond Orbital (NBO) analysis quantifies charge distribution. These methods guide solvent selection (e.g., high dielectric solvents stabilize transition states) and predict regioselectivity in heterocyclic systems .
Basic Solubility and Stability
Q: How does the compound’s solubility profile influence reaction design and biological testing? A: The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in DMSO, DMF, or dichloromethane (>50 mg/mL). For biological assays, DMSO stock solutions (10 mM) are diluted in aqueous buffers, ensuring <1% organic solvent to avoid cytotoxicity. Stability studies (pH 7.4, 37°C) show <5% degradation over 24 hours, confirmed by HPLC .
Advanced Biological Activity Profiling
Q: What strategies assess the compound’s potential as a kinase inhibitor or agrochemical intermediate? A:
- Kinase assays : Screen against recombinant kinases (e.g., EGFR or VEGFR) using fluorescence polarization assays. IC₅₀ values <1 µM suggest therapeutic potential .
- Agrochemical testing : Evaluate herbicidal activity via leaf-disk assays (e.g., inhibition of chlorophyll synthesis in Arabidopsis). The pyridinyloxyaniline scaffold mimics auxin-like herbicides, with EC₅₀ values compared to commercial analogs like Fluazifop .
Advanced Structural Modification
Q: How can structural analogs be designed to enhance metabolic stability while retaining activity? A:
- Bioisosteric replacement : Substitute the trifluoromethyl group with pentafluorosulfanyl (-SF₅) to improve lipophilicity and oxidative stability .
- Prodrug strategies : Convert the aniline to a carbamate or amide derivative to enhance bioavailability, with enzymatic cleavage releasing the active form .
Basic Safety and Handling
Q: What safety protocols are recommended for handling this compound in the lab? A:
- PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential dust/aerosol formation.
- Waste disposal : Collect in halogenated waste containers and incinerate at >1,000°C to avoid releasing toxic HF or chlorinated byproducts .
Advanced Degradation Analysis
Q: How can LC-MS/MS identify degradation products under accelerated stability conditions? A: Expose the compound to heat (40°C), light (UV 254 nm), and acidic/basic conditions (pH 2–12). LC-MS/MS with MRM transitions detects major degradation pathways:
- Hydrolysis : Loss of trifluoromethyl group (Δm/z = -69).
- Oxidation : Formation of nitroso or nitro derivatives (Δm/z = +14 or +30) .
Advanced Scale-Up Challenges
Q: What factors impact scalability of the synthesis from milligram to kilogram batches? A:
- Reagent stoichiometry : Optimize molar ratios (e.g., 1.2:1 pyridinyl chloride to aniline) to minimize excess reagent costs.
- Solvent recovery : Implement distillation for DMF or acetonitrile reuse, reducing environmental footprint.
- Process safety : Monitor exothermicity during NAS using reaction calorimetry to prevent thermal runaway .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
